molecular formula C15H16N2O5S B4616424 2-{[(2,4-dimethoxyphenyl)sulfonyl]amino}benzamide

2-{[(2,4-dimethoxyphenyl)sulfonyl]amino}benzamide

Cat. No.: B4616424
M. Wt: 336.4 g/mol
InChI Key: GIINHQKUILFPIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2,4-dimethoxyphenyl)sulfonyl]amino}benzamide is an organic compound that features a benzamide core substituted with a sulfonyl group and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,4-dimethoxyphenyl)sulfonyl]amino}benzamide typically involves the following steps:

    Formation of the sulfonyl chloride: The starting material, 2,4-dimethoxybenzenesulfonyl chloride, is prepared by reacting 2,4-dimethoxybenzenesulfonic acid with thionyl chloride under reflux conditions.

    Amidation reaction: The sulfonyl chloride is then reacted with 2-aminobenzamide in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,4-dimethoxyphenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Products include 2-{[(2,4-dimethoxyphenyl)sulfonyl]amino}benzoic acid.

    Reduction: Products include 2-{[(2,4-dimethoxyphenyl)sulfanyl]amino}benzamide.

    Substitution: Products include 2-{[(2,4-dimethoxyphenyl)sulfonyl]amino}-5-nitrobenzamide.

Scientific Research Applications

2-{[(2,4-dimethoxyphenyl)sulfonyl]amino}benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and protein binding.

Mechanism of Action

The mechanism of action of 2-{[(2,4-dimethoxyphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The methoxy groups can enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2,4-dimethoxyphenyl)sulfonyl]amino}benzoic acid
  • 2-{[(2,4-dimethoxyphenyl)sulfanyl]amino}benzamide
  • 2-{[(2,4-dimethoxyphenyl)sulfonyl]amino}-5-nitrobenzamide

Uniqueness

2-{[(2,4-dimethoxyphenyl)sulfonyl]amino}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and sulfonyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-[(2,4-dimethoxyphenyl)sulfonylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-21-10-7-8-14(13(9-10)22-2)23(19,20)17-12-6-4-3-5-11(12)15(16)18/h3-9,17H,1-2H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIINHQKUILFPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(2,4-dimethoxyphenyl)sulfonyl]amino}benzamide
Reactant of Route 2
Reactant of Route 2
2-{[(2,4-dimethoxyphenyl)sulfonyl]amino}benzamide
Reactant of Route 3
Reactant of Route 3
2-{[(2,4-dimethoxyphenyl)sulfonyl]amino}benzamide
Reactant of Route 4
Reactant of Route 4
2-{[(2,4-dimethoxyphenyl)sulfonyl]amino}benzamide
Reactant of Route 5
Reactant of Route 5
2-{[(2,4-dimethoxyphenyl)sulfonyl]amino}benzamide
Reactant of Route 6
2-{[(2,4-dimethoxyphenyl)sulfonyl]amino}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.